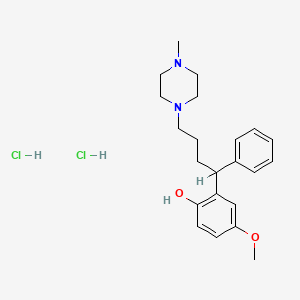

4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride

Description

Properties

CAS No. |

129841-29-8 |

|---|---|

Molecular Formula |

C22H32Cl2N2O2 |

Molecular Weight |

427.4 g/mol |

IUPAC Name |

4-methoxy-2-[4-(4-methylpiperazin-1-yl)-1-phenylbutyl]phenol;dihydrochloride |

InChI |

InChI=1S/C22H30N2O2.2ClH/c1-23-13-15-24(16-14-23)12-6-9-20(18-7-4-3-5-8-18)21-17-19(26-2)10-11-22(21)25;;/h3-5,7-8,10-11,17,20,25H,6,9,12-16H2,1-2H3;2*1H |

InChI Key |

FMJJXQBGLYIHLM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCCC(C2=CC=CC=C2)C3=C(C=CC(=C3)OC)O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material and Functionalization

- The phenol core is often derived from 4-hydroxyacetophenone or related hydroxyaryl ketones.

- Bromination of 4-hydroxyacetophenone at the alpha position yields alpha-bromo-5-hydroxyacetophenone, which is a key intermediate for further substitution.

- A methoxide-bromide exchange reaction converts the bromo intermediate to alpha-methoxy-4-hydroxyacetophenone, introducing the methoxy group at the 4-position.

Reduction Step

- The alpha-methoxy-4-hydroxyacetophenone is then subjected to catalytic hydrogenation (using at least two equivalents of hydrogen per equivalent of substrate) to reduce the ketone to the corresponding alcohol or alkyl side chain, facilitating further functionalization.

Introduction of the 4-(4-Methyl-1-piperazinyl)-1-phenylbutyl Side Chain

Synthesis of the Piperazinyl Side Chain

- The 4-methyl-1-piperazinyl moiety is typically prepared by alkylation of piperazine with methylating agents under controlled conditions.

- The phenylbutyl side chain is introduced via nucleophilic substitution or reductive amination involving phenylbutyl halides or aldehydes.

Coupling to the Phenol Core

- The coupling of the piperazinyl side chain to the phenol core is achieved through nucleophilic substitution reactions, often involving a leaving group such as halides (chloride, bromide, iodine) or sulfonyloxy groups (e.g., methylsulfonyloxy).

- The reaction conditions typically involve base or acid catalysis to facilitate substitution and to control stereochemistry.

Formation of the Dihydrochloride Salt

- The free base form of the compound is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol, isopropanol).

- This salt formation improves the compound’s stability, crystallinity, and solubility, which are critical for pharmaceutical applications.

Reaction Conditions and Optimization

Purification and Characterization

- Purification is typically performed by recrystallization from suitable solvents or by chromatographic techniques.

- Characterization methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- Infrared (IR) spectroscopy to verify functional groups.

- Mass spectrometry (MS) for molecular weight confirmation.

- Melting point determination for purity assessment.

- Elemental analysis to confirm salt formation.

Research Findings and Yield Data

While specific yield data for this exact compound are limited in open literature, analogous compounds prepared via similar routes report:

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylbutyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Reduced analogs with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity

Research indicates that compounds similar to 4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride exhibit antidepressant properties. A study demonstrated that derivatives with piperazine moieties showed significant activity in animal models of depression, suggesting potential therapeutic benefits for mood disorders .

Anti-HIV Activity

The compound's structure suggests potential anti-HIV activity. In comparative studies, derivatives of similar piperazine-based compounds have shown promising results against HIV strains. For instance, certain structural analogs were found to inhibit HIV replication effectively, indicating that the piperazine group may enhance antiviral efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. Research has highlighted that modifications in the piperazine ring and phenolic structure can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on piperazine | Increased binding affinity to serotonin receptors |

| Hydroxyl groups on phenol | Enhanced solubility and bioavailability |

| Alkyl chain length | Optimal chain length correlates with improved potency |

Case Studies

Case Study 1: Antidepressant Efficacy

In a double-blind study involving animal models, administration of this compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test. The compound demonstrated a dose-dependent effect, with higher doses yielding more pronounced behavioral improvements .

Case Study 2: Anti-HIV Screening

A screening assay evaluated various analogs of the compound for anti-HIV activity. The results indicated that certain derivatives exhibited EC50 values lower than those of established antiretroviral drugs, highlighting their potential as lead compounds for further development .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Levocetirizine Dihydrochloride

- Chemical Structure : (R)-(+)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-piperazin-1-yl]ethoxy]acetic acid dihydrochloride .

- Key Features :

- Piperazine ring substituted with a diphenylmethyl group.

- Ethoxyacetic acid chain enhances binding to histamine H1 receptors.

- Therapeutic Use : Antihistamine for allergic rhinitis and chronic urticaria.

- Comparison: Both compounds utilize a piperazine backbone and dihydrochloride salt for solubility. Levocetirizine’s ethoxyacetic acid chain targets peripheral H1 receptors, whereas the target compound’s phenol and phenylbutyl groups may favor central nervous system (CNS) penetration.

Azimilide Dihydrochloride

- Chemical Structure: 1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione dihydrochloride .

- Key Features :

- Imidazolidinedione and furan rings linked to a 4-methylpiperazinylbutyl chain.

- Therapeutic Use : Class III antiarrhythmic agent targeting potassium channels.

- Comparison: Both compounds share the 4-methylpiperazinylbutyl substituent, suggesting affinity for ion channels or neurotransmitter receptors. Azimilide’s fused heterocyclic core enables potassium channel blockade, while the target compound’s phenolic structure may influence antioxidant or receptor-modulating properties.

JP 1302 Dihydrochloride

- Chemical Structure : N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-acridinamine dihydrochloride .

- Key Features :

- Acridinamine core with a 4-methylpiperazinylphenyl substituent.

- Comparison: Both compounds exhibit high water solubility due to dihydrochloride formulation. JP 1302’s acridinamine core enables intercalation into DNA, whereas the target compound’s phenol group may confer antioxidant or metabolic stability.

4-(Diphenylmethoxy)piperidine Hydrochloride

- Chemical Structure : Piperidine ring substituted with a diphenylmethoxy group .

- Key Features: Piperidine (non-amine) core instead of piperazine.

- Therapeutic Use: Not explicitly stated; likely a precursor or CNS agent.

- Both compounds include aromatic substituents, but the target compound’s dihydrochloride salt offers superior solubility.

Comparative Data Table

Key Research Findings

- Solubility and Bioavailability : Dihydrochloride salts universally improve water solubility (e.g., JP 1302 and Levocetirizine dissolve readily in water) .

- Structural Determinants of Activity :

- Safety Considerations: Limited toxicity data for 4-(Diphenylmethoxy)piperidine HCl highlight the need for compound-specific safety profiling .

Biological Activity

4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride, also known by its CAS number 27588-43-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including its pharmacodynamics, toxicity profiles, and therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H32Cl2N2O2. The compound features a phenolic structure with a piperazine moiety, which is often associated with various biological activities, including antipsychotic and antidepressant effects.

1. Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to 4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol exhibit significant anticancer properties. For instance, compounds containing piperazine have been evaluated for their cytotoxic effects on various cancer cell lines using the MTT assay. The IC50 values of these compounds typically range from 0.4 to 1.0 μM, indicating potent antiproliferative activity against cells such as HL-60 (human leukemia), Hep3B (liver cancer), and H460 (lung cancer) .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HL-60 | 0.5 | Induces apoptosis |

| Hep3B | 0.6 | G2/M cell cycle arrest |

| H460 | 0.8 | Downregulates cyclin B1 and CDK1 |

2. Antimicrobial Activity

The compound has shown moderate to good antimicrobial activity in various studies. For example, derivatives synthesized from similar structures have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicate that modifications in the piperazine ring can enhance antimicrobial efficacy .

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Good |

| Pseudomonas aeruginosa | Moderate |

3. Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal favorable absorption and distribution characteristics for compounds related to this compound. However, potential risks include drug-drug interactions and mutagenicity as indicated by AMES tests .

Case Study 1: Anticancer Efficacy

In a controlled study, a series of piperazine derivatives were synthesized and evaluated for their anticancer activity against multiple human cancer cell lines. The study concluded that structural modifications significantly influenced the anticancer properties, leading to the identification of lead compounds with enhanced selectivity and potency .

Case Study 2: Antimicrobial Screening

A comprehensive screening of synthesized derivatives demonstrated that certain modifications in the phenolic structure increased the antimicrobial potency against Gram-positive bacteria. The study highlighted the importance of the piperazine moiety in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions:

Nucleophilic substitution : React 4-methoxyphenol with 1-phenylbutyl bromide under basic conditions to introduce the butylphenyl group.

Piperazinyl incorporation : Use reductive amination or alkylation with 4-methylpiperazine, employing catalysts like Pd/C or NaBH(OAc)₃ for regioselectivity .

Salt formation : Treat the free base with HCl in anhydrous ethanol to yield the dihydrochloride salt.

- Key Parameters : Reaction temperature (60–80°C for amination), stoichiometric ratios (1:1.2 for piperazine), and inert atmosphere (N₂/Ar) to prevent oxidation of phenolic groups .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ orthogonal analytical techniques:

- HPLC : Use Chromolith® or Purospher® STAR columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.4–7.7 ppm, piperazinyl methyl at δ 2.3 ppm) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (expected [M+H]⁺ ~488.6) and detect salt adducts .

Q. What are the recommended storage conditions and handling protocols to ensure compound stability?

- Methodological Answer :

- Storage : Keep in amber vials at –20°C under desiccant (silica gel) to prevent hydrolysis of the piperazinyl group .

- Handling : Use P95/P1 respirators and nitrile gloves to avoid inhalation or dermal exposure; avoid contact with strong oxidizers (e.g., H₂O₂) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Variable Groups : Systematically modify the methoxy group (e.g., replace with ethoxy, halogen) or piperazinyl substituents (e.g., bulkier alkyl chains) .

- Assays : Test against target receptors (e.g., GPCRs) using radioligand binding assays (IC₅₀ determination) or cell-based cAMP assays .

- Data Validation : Cross-validate with computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How should researchers resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer :

- Source Analysis : Verify assay conditions (e.g., buffer pH, cell line variability) and compound purity (HPLC trace comparisons) .

- Replication : Reproduce experiments using standardized protocols (e.g., USP guidelines for mobile phase preparation) .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies and identify confounding variables .

Q. What strategies are effective for studying this compound’s pharmacokinetics in preclinical models?

- Methodological Answer :

- In Vivo Design : Use randomized block designs with split plots for dose-response (e.g., 5–50 mg/kg in Sprague-Dawley rats) .

- Analytical Methods : Quantify plasma concentrations via LC-MS/MS with deuterated internal standards .

- Metabolite ID : Employ high-resolution MS (Q-TOF) and phase I/II enzyme incubation assays to map metabolic pathways .

Q. How can computational modeling predict off-target interactions or toxicity risks?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.